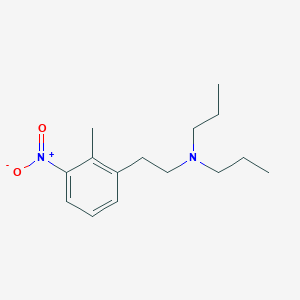

N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNVHUSMDIAWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536201 | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91374-23-1 | |

| Record name | 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneethanamine, 2-methyl-3-nitro-N,N-dipropyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Pharmacological Profile of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a novel chemical entity with no readily available data in the public domain. This guide is a predictive and methodological framework based on the analysis of structurally related phenylethylamine analogs. All quantitative data presented herein are hypothetical and for illustrative purposes, intended to guide experimental design.

Introduction

Phenylethylamines are a well-established class of compounds with significant neuromodulatory and psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems. The introduction of specific substituents onto the phenyl ring and the amine terminus can profoundly influence their pharmacological profile, including receptor affinity, selectivity, and functional activity. This document outlines the predicted chemical properties and a proposed research framework for the characterization of the novel compound, this compound.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Method of Prediction / Notes |

| Molecular Formula | C₁₅H₂₄N₂O₂ | Calculated from structure |

| Molecular Weight | 264.36 g/mol | Calculated from structure |

| Appearance | Yellowish oil or low-melting solid | Based on similar nitro-substituted phenylethylamines |

| Boiling Point | > 300 °C (decomposes) | Estimated based on related structures |

| Melting Point | 45-55 °C | Hypothetical range |

| pKa (amine) | 8.5 - 9.5 | Estimated based on the dipropylamine moiety |

| LogP | 3.5 - 4.5 | Estimated based on lipophilicity of substituents |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Predicted based on nonpolar nature |

Proposed Synthetic and Analytical Protocols

The following protocols are proposed for the synthesis, purification, and analytical confirmation of this compound.

Synthetic Protocol: Reductive Amination

A plausible synthetic route involves the reductive amination of a corresponding phenylacetone precursor.

Experimental Workflow: Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

-

Reaction Setup: To a solution of 2-methyl-3-nitrophenylacetone (1.0 eq) in dichloromethane (DCM), add N,N-dipropylamine (1.2 eq).

-

Reductive Amination: Stir the mixture for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to proceed for 24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Structural Confirmation

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to aromatic, benzylic, and propyl protons with appropriate splitting patterns and integrations. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating >95% purity. |

Predicted Pharmacological Profile and In Vitro Evaluation

The pharmacological activity of this compound is predicted to be centered around monoaminergic systems. The following experimental workflow outlines a standard screening cascade.

Experimental Workflow: In Vitro Pharmacological Screening

Caption: Workflow for in vitro pharmacological characterization.

Receptor Binding Assays

Radioligand binding assays are essential to determine the affinity of the compound for various G-protein coupled receptors (GPCRs) and transporters.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

-

Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1% BSA at pH 7.4.

-

Competition Assay: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for 1 hour.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Table 3: Predicted Receptor Binding Affinities (Ki, nM)

| Receptor Target | Predicted Ki (nM) | Rationale |

| 5-HT₂ₐ Receptor | 10 - 100 | The phenylethylamine scaffold is a common motif for 5-HT₂ₐ ligands. |

| Dopamine D₂ Receptor | 50 - 500 | Potential for cross-reactivity with dopaminergic systems. |

| Norepinephrine Transporter (NET) | > 1000 | The N,N-dipropyl substitution may reduce affinity for monoamine transporters. |

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol: Calcium Flux Assay for 5-HT₂ₐ Receptor

-

Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Predicted Signaling Pathways

Based on the predicted affinity for the 5-HT₂ₐ receptor, this compound may modulate downstream signaling cascades.

Signaling Pathway: 5-HT₂ₐ Receptor Activation

Caption: Gq-coupled signaling cascade initiated by 5-HT₂ₐ receptor activation.

Conclusion

This document provides a predictive framework for the synthesis, characterization, and pharmacological evaluation of the novel compound this compound. The proposed methodologies are based on established principles in medicinal chemistry and pharmacology. Experimental validation is required to confirm these predictions and to fully elucidate the compound's properties. The structural motifs suggest a potential interaction with the serotonergic system, particularly the 5-HT₂ₐ receptor, warranting further investigation into its therapeutic potential.

In-Depth Technical Guide: N,N-dipropyl-2-methyl-3-nitrophenylethanamine (CAS 91374-23-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dipropyl-2-methyl-3-nitrophenylethanamine, with CAS number 91374-23-1, is a crucial chemical intermediate primarily utilized in the synthesis of pharmaceutically active compounds. Its significance is most notable in the manufacturing process of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with detailed experimental protocols, and its role as a synthetic precursor. Due to its transient nature as an intermediate, extensive biological activity data for this specific compound is not publicly available; its primary relevance lies in its chemical utility.

Chemical and Physical Properties

This compound is a substituted phenylethylamine derivative. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 91374-23-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [1] |

| Molecular Weight | 264.37 g/mol | [1] |

| IUPAC Name | N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | [1] |

| Synonyms | N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine, 2-Methyl-3-nitro-N,N-dipropyl-benzeneethanamine | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry methodologies. This pathway involves the initial formation of the primary amine, 2-(2-methyl-3-nitrophenyl)ethanamine, followed by its N,N-dipropylation.

Logical Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic route.

Step 1: Synthesis of 2-(2-methyl-3-nitrophenyl)ethanamine

This procedure is based on the reduction of a carboxylic acid to a primary amine.

-

Materials:

-

2-Methyl-3-nitrophenylacetic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (2 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

-

Procedure:

-

In a dry, nitrogen-purged round-bottom flask, dissolve 2-methyl-3-nitrophenylacetic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (approximately 3-4 equivalents) via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of 2 M HCl.

-

Remove the THF under reduced pressure.

-

Basify the aqueous residue with 2 M NaOH until a pH of >12 is achieved.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methyl-3-nitrophenyl)ethanamine. Further purification can be achieved by column chromatography if necessary.

-

Step 2: Synthesis of this compound

This step involves the N,N-dialkylation of the primary amine.

-

Materials:

-

2-(2-methyl-3-nitrophenyl)ethanamine (from Step 1)

-

1-Bromopropane (propyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(2-methyl-3-nitrophenyl)ethanamine (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (at least 2.5 equivalents).

-

Add 1-bromopropane (at least 2.2 equivalents) to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting amine and the formation of the tertiary amine product.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Application in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of Ropinirole.

Conversion to Ropinirole Workflow

Caption: Reductive cyclization of the intermediate to form Ropinirole.

Experimental Protocol for Conversion to Ropinirole

The conversion of this compound to Ropinirole involves a reductive cyclization of the nitro group to form the indolone ring system.

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10%)

-

Ethanol or a similar solvent

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

-

Celite or another filtration aid

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or at a slightly positive pressure).

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield crude Ropinirole.

-

The crude product can be further purified by recrystallization or chromatography.

-

Biological Activity and Signaling Pathways

There is a lack of publicly available scientific literature detailing the specific biological activity or engagement in signaling pathways of this compound. Its primary function is that of a synthetic intermediate, and as such, it is typically not subjected to extensive pharmacological profiling. Any biological effects would be unintended and would classify it as a process-related impurity in the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable, albeit not widely studied, chemical entity. Its importance is intrinsically linked to its role as a precursor in the synthesis of Ropinirole. This guide has provided a detailed overview of its properties and a plausible, robust synthetic pathway, complete with experimental protocols. For researchers and professionals in drug development and manufacturing, a thorough understanding of the synthesis and handling of such intermediates is crucial for ensuring the purity and quality of the final pharmaceutical product. Further research into optimizing the synthesis of this intermediate could contribute to more efficient and cost-effective production of Ropinirole.

References

Technical Guide: Physicochemical Properties of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of the chemical intermediate, N,N-dipropyl-2-methyl-3-nitrophenylethanamine. The information herein is compiled for use in research, synthesis, and drug development contexts. This compound serves as a key intermediate in the synthesis of dopamine D2 receptor agonists, such as Ropinirole.

Compound Identification and Properties

This compound is a substituted phenethylamine derivative. Its core structure consists of a phenethylamine backbone with a nitro group and a methyl group on the phenyl ring, and two propyl groups on the terminal amine.

Quantitative Physical and Chemical Data

The following table summarizes the key physicochemical properties of the compound. Data is derived from chemical databases and predictive modeling.

| Property | Value | Source |

| CAS Number | 91374-23-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [1][3] |

| Molecular Weight | 264.36 g/mol | [1][3] |

| Appearance | Colorless to Yellow Oil / Pale Yellow Crystalline Solid | [3] |

| Melting Point | 78-80 °C (for solid form) | |

| Boiling Point | 115-120 °C (at 0.1 Torr) | [3] |

| Density (Predicted) | 1.029 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 9.30 ± 0.50 | [3] |

| XLogP3 (Predicted) | 4.6 | [1] |

| Refractive Index (Predicted) | 1.525 |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Hardly soluble | |

| Aqueous Acid | Soluble (forms protonated ammonium salt) | [4] |

| Ether | Soluble | |

| Chloroform | Soluble | [3] |

| Acetone | Soluble | |

| Methanol | Slightly Soluble | [3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies applicable for the experimental determination of the key physical properties of this compound and related phenethylamine derivatives.

Workflow for Synthesis and Characterization

The overall process for synthesizing and verifying the physical properties of a target compound like this compound follows a logical progression from synthesis and purification to detailed characterization.

Caption: Logical workflow for compound synthesis, purification, and characterization.

Melting Point Determination (Thiele Tube Method)

This method is suitable for determining the melting point range of a crystalline solid sample.[5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][6]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2] The assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is fully submerged.[5]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution.[5] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal dissolves is recorded as the end of the range.[7] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Micro-Reflux Method)

This method is effective for determining the boiling point of small quantities of a liquid.

-

Apparatus Setup: Approximately 0.5-1.0 mL of the liquid sample is placed in a small test tube. The test tube is clamped within a heating block or oil bath.

-

Thermometer Placement: A calibrated thermometer is clamped such that its bulb is positioned in the vapor phase, approximately 1 cm above the surface of the liquid.

-

Heating: The sample is heated gently until it boils and a ring of refluxing condensate is observed on the walls of the test tube. The thermometer bulb should be positioned at the level of this reflux ring.

-

Measurement: When the temperature reading on the thermometer stabilizes while the liquid is at a steady reflux, this temperature is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination

This protocol assesses the solubility of the compound in various solvents to infer its polarity and acid/base characteristics.

-

Water Solubility: Add approximately 20-30 mg of the compound to 1 mL of deionized water in a test tube. Agitate the mixture vigorously for 30-60 seconds. Observe if the compound dissolves completely. The compound is classified as insoluble or sparingly soluble.[4]

-

Acid Solubility (5% HCl): To a sample that is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid. Agitate the mixture. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine, which forms a water-soluble hydrochloride salt.[8]

-

Organic Solvent Solubility: Repeat the test with 1 mL of various organic solvents (e.g., chloroform, methanol, ether) to establish a qualitative solubility profile.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[9]

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a water/methanol mixture, given its limited water solubility) to create a solution of known concentration.

-

Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[9]

Biological Context: Dopamine D2 Receptor Signaling

This compound is a precursor to compounds that act as agonists at the dopamine D2 receptor (D2R). Understanding the D2R signaling pathway is crucial for the development of drugs targeting this receptor for conditions like Parkinson's disease.[10] D2Rs are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[11][12]

Caption: Simplified signaling pathway for the Dopamine D2 Receptor (D2R).

Activation of the D2R by an agonist leads to the dissociation of the Gαi and Gβγ subunits.[13]

-

Gαi subunit: This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream targets.

-

Gβγ subunit: This complex can directly modulate the activity of ion channels. For example, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, which reduces neuronal excitability. It can also inhibit N-type and P/Q-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release.[13]

-

β-Arrestin Pathway: Like many GPCRs, agonist-bound D2Rs can also be phosphorylated and recruit β-arrestin. This not only leads to receptor desensitization but can also initiate G-protein-independent signaling cascades, for instance, by scaffolding kinases like Akt and ERK.[11][12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. WO2005105741A1 - Substantially pure 4-[2-(di-n-propylamino)ethyl]-2(3h)-indolone hydrochloride - Google Patents [patents.google.com]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

N,N-dipropyl-2-methyl-3-nitrophenylethanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of N,N-dipropyl-2-methyl-3-nitrophenylethanamine, a chemical intermediate of interest in pharmaceutical development. Due to the limited publicly available quantitative data for this specific compound, this document focuses on established experimental protocols for determining these crucial parameters, alongside qualitative descriptions found in the literature. This guide is intended to equip researchers with the necessary methodologies to generate precise and reliable data for their specific applications.

Core Properties

This compound is a complex organic molecule with the following key identifiers:

| Property | Value |

| Molecular Formula | C15H24N2O2 |

| Molecular Weight | 264.36 g/mol [1] |

| CAS Number | 91374-23-1[2][3][4] |

| Appearance | Colorless to yellow or brown clear oil/liquid.[3][5][6] May also exist as a pale yellow crystal.[2] |

Solubility Profile

Qualitative Solubility Summary:

| Solvent System | Solubility Description | Source |

| Water | Sparingly soluble, hardly soluble.[2][7] | |

| Organic Solvents | Readily dissolves.[7] | |

| Ether | Soluble.[2] | |

| Chloroform | Soluble, slightly soluble.[2][5] | |

| Acetone | Soluble.[2] | |

| Methanol | Slightly soluble.[5] |

Experimental Protocol for Determining Aqueous and Organic Solubility

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at controlled temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile, chloroform)

-

Shaking incubator or thermostatically controlled water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent in units such as mg/mL or mol/L.

-

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application.

Qualitative Stability Information:

-

The compound is described as stable.[2]

-

It is sensitive to moisture.[2]

-

Incompatible with strong acids and strong oxidizing agents.[2]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

-

pH meter

Methodology:

-

Hydrolytic Stability:

-

Acidic: Treat the compound solution with 0.1 N HCl and heat (e.g., at 80 °C) for a defined period.

-

Basic: Treat the compound solution with 0.1 N NaOH and heat (e.g., at 80 °C) for a defined period.

-

Neutral: Reflux the compound solution in water at a high temperature.

-

-

Oxidative Stability:

-

Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

-

Data Analysis:

-

Determine the percentage of the parent compound remaining.

-

Identify and characterize any significant degradation products using PDA and/or MS data.

-

The logical flow for conducting forced degradation studies can be visualized as follows:

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocols for solubility determination and forced degradation studies are based on standard industry practices and regulatory guidelines. By following these methodologies, scientists and drug development professionals can obtain the reliable and detailed data required for informed decision-making in their research and development activities. The qualitative information gathered indicates that the compound is likely to have good solubility in organic solvents but limited aqueous solubility and is sensitive to moisture and strong acids/oxidizing agents, which should be considered in its handling and storage.

References

- 1. This compound | C15H24N2O2 | CID 13309224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. proactivemr.com [proactivemr.com]

- 5. This compound CAS#: 91374-23-1 [m.chemicalbook.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Biological Activity of Substituted Phenethylamines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a vast and diverse class of organic compounds derived from the core phenethylamine structure, which consists of a phenyl ring attached to an ethylamine chain.[1][2] This structural scaffold is the foundation for numerous endogenous molecules, including essential catecholamine neurotransmitters like dopamine and norepinephrine, which are vital for regulating mood, motivation, and sympathetic nervous system activity.[1] Modifications to the aromatic ring, the ethylamine sidechain, or the amino group give rise to a wide array of synthetic derivatives with a broad spectrum of pharmacological activities.[1][3]

These compounds are known to interact with a multitude of biological targets within the central nervous system, primarily modulating monoamine neurotransmitter systems.[2][3] Consequently, substituted phenethylamines encompass a wide range of drug classes, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline, 2C-B), entactogens (e.g., MDMA), antidepressants, and appetite suppressants.[1][2][3] Their therapeutic potential is actively being explored for various conditions, including ADHD, narcolepsy, inflammatory disorders, and neurological diseases.[1][4][5]

This technical guide provides a comprehensive overview of the biological activity of substituted phenethylamines, focusing on their core molecular targets, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. It aims to serve as a detailed resource for professionals engaged in neuroscience research and drug development.

Core Molecular Targets and Signaling Pathways

The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[6] Understanding these targets and their subsequent signaling cascades is fundamental to deciphering the compounds' mechanisms of action.

Serotonin (5-HT) Receptors

Many psychoactive phenethylamines, particularly hallucinogens, are potent agonists at serotonin 5-HT₂ receptors, with the 5-HT₂A subtype being a primary target.[1][7][8] The 5-HT₂ family of receptors primarily couples to Gq/G₁₁ proteins.[9] Agonist binding initiates a conformational change in the receptor, activating Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[10] This cascade ultimately modulates neuronal excitability and plasticity.

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is another critical GPCR target for many substituted phenethylamines.[6][11] Unlike the 5-HT₂A receptor, TAAR1 typically couples to Gαs proteins.[9] Activation of TAAR1 stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating dopaminergic and serotonergic systems.[6][11]

Caption: TAAR1 Gs-coupled signaling cascade.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[6] Many substituted phenethylamines, such as amphetamine, act as transporter inhibitors or substrates, leading to an increase in the extracellular concentration of monoamines.[1][12] Some can even induce transporter-mediated efflux, reversing the normal direction of transport.[6]

Structure-Activity Relationships (SAR)

The biological activity of phenethylamines is exquisitely sensitive to their substitution pattern.

-

Ring Substituents: The position and nature of substituents on the phenyl ring are critical. For instance, 2,5-dimethoxy substitutions, often combined with a lipophilic group at the 4-position (e.g., a halogen or alkyl group), are common features of potent 5-HT₂A agonists.[7][13] Extending the 4-alkoxy-group generally increases binding affinities at 5-HT₂A and 5-HT₂C receptors.[13]

-

Sidechain Substituents: The addition of an α-methyl group (as seen in amphetamines) can significantly alter pharmacology, often increasing stimulant properties and reducing the rate of metabolic degradation by monoamine oxidase.[13][14] However, this addition can reduce efficacy at TAAR1.[14]

-

N-Substituents: While simple N-alkylation often diminishes activity, N-benzyl substitution can dramatically increase both binding affinity and functional activity at 5-HT₂A receptors.[15][16] In contrast, N-methylation reduces potency at TAAR1, with N,N-dimethylation causing a sharp decrease in potency.[14]

Quantitative Biological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) for a selection of substituted phenethylamines at key CNS targets. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | TAAR1 | Reference(s) |

| 2C-C | 60 ± 11 | 29 ± 2 | >10,000 | N/A | [7] |

| 2C-D | 66 ± 1 | 63 ± 13 | >10,000 | N/A | [7] |

| 2C-E | 39 ± 1 | 48 ± 1 | >10,000 | N/A | [7] |

| 2C-I | 29 ± 4 | 31 ± 5 | 5,800 ± 1,100 | N/A | [7] |

| 2C-T-2 | 100 ± 10 | 110 ± 10 | 1,100 ± 200 | N/A | [7] |

| 2,5-DMA | 1500 | 1100 | >10,000 | 21 | [13] |

| 2C-B | 1.01 | 4.9 | 2700 | 100 | [13] |

| 2C-O-4 | 8.2 | 17 | >10,000 | 22 | [13] |

Data presented as mean ± SEM or as single values where specified in the source.

Table 2: Functional Activity (EC₅₀, nM & Emax, %) at Serotonin Receptors

| Compound | Receptor | Assay | EC₅₀ (nM) | Emax (%) | Reference(s) |

| 2C-C | 5-HT₂A | Inositol Phosphate | 11 ± 1 | 100 ± 4 | [7] |

| 2C-C | 5-HT₂C | Inositol Phosphate | 12 ± 2 | 100 ± 11 | [7] |

| 2C-D | 5-HT₂A | Inositol Phosphate | 14 ± 1 | 100 ± 3 | [7] |

| 2C-D | 5-HT₂C | Inositol Phosphate | 30 ± 2 | 100 ± 2 | [7] |

| 2C-E | 5-HT₂A | Inositol Phosphate | 13 ± 2 | 100 ± 5 | [7] |

| 2C-E | 5-HT₂C | Inositol Phosphate | 12 ± 1 | 100 ± 1 | [7] |

| 2C-I | 5-HT₂A | Inositol Phosphate | 6.8 ± 0.6 | 100 ± 3 | [7] |

| 2C-I | 5-HT₂C | Inositol Phosphate | 13 ± 1 | 100 ± 2 | [7] |

| 2C-T-2 | 5-HT₂A | Inositol Phosphate | 27 ± 4 | 100 ± 8 | [7] |

| 2C-T-2 | 5-HT₂C | Inositol Phosphate | 40 ± 3 | 100 ± 3 | [7] |

| SWR0334NA | β₃-adrenoceptor | cAMP Accumulation | N/A | 100.26 | [17] |

Data presented as mean ± SEM or as single values where specified in the source. Emax is relative to a standard agonist (e.g., 5-HT).

Table 3: Monoamine Transporter Inhibition (IC₅₀, nM)

| Compound | DAT | NET | SERT | Reference(s) |

| β-Phenethylamine | 3600 | 2300 | 21000 | [12] (Compiled Data) |

| Amphetamine | 40 | 11 | 2000 | [12] (Compiled Data) |

IC₅₀ values represent the concentration required to inhibit 50% of transporter activity.

Detailed Experimental Protocols

Characterizing the biological activity of substituted phenethylamines requires a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the receptor.[9][11]

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells stably expressing the target receptor (e.g., hTAAR1-HEK-293) are harvested, homogenized, and centrifuged to isolate a cell membrane pellet, which is then resuspended in a binding buffer.[11]

-

Assay Setup: In a 96-well plate, the binding buffer, various concentrations of the test compound, and the cell membrane preparation are added to each well.[11]

-

Radioligand Addition: A radiolabeled ligand (e.g., [³H]-DA for DAT) is added to each well at a concentration near its dissociation constant (Kd).[11][18] Wells for determining non-specific binding receive an excess of a non-labeled standard ligand.[11]

-

Incubation: The plate is incubated (e.g., 60 minutes at 4°C) to allow the binding to reach equilibrium.[11]

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand in the solution. Filters are washed multiple times with ice-cold buffer.[11]

-

Quantification: The filters are dried, scintillation fluid is added, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.[9][11]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Dopamine Reuptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[18]

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured in 24-well plates.[18]

-

Pre-incubation: The cells are washed with an uptake buffer. The test compounds are then added to the cells, which are incubated at 37°C for 20 minutes.[18]

-

Uptake Initiation: Radiolabeled dopamine ([³H]-DA) is added to each well (final concentration ~20 nM) and incubated for a short period (e.g., 5 minutes) to allow for uptake into the cells.[18]

-

Uptake Termination: The uptake process is stopped by washing the cells three times with ice-cold uptake buffer.[18]

-

Cell Lysis: A lysis buffer (e.g., 1% sodium dodecyl sulfate) is added to each well to dissolve the cells and release the intracellular contents.[18]

-

Quantification: The lysate from each well is mixed with a scintillation cocktail, and the amount of [³H]-DA taken up by the cells is measured with a liquid scintillation counter.[18]

-

Data Analysis: Dose-response curves are generated to determine the IC₅₀ values for each compound. GBR 12909 is often used as a reference inhibitor.[18]

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional agonism of compounds at Gq-coupled receptors like 5-HT₂A and 5-HT₂C by quantifying the accumulation of the second messenger, inositol phosphate.[7]

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₂A) are cultured.

-

Labeling: Cells are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Stimulation: After washing, cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of the test compound.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Purification: The total inositol phosphates are separated from other components using anion-exchange chromatography.

-

Quantification: The radioactivity of the purified inositol phosphate fraction is measured by scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine EC₅₀ and Emax values for each compound.[7]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. scienceopen.com [scienceopen.com]

- 11. benchchem.com [benchchem.com]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 14. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 17. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Targets for N,N-dipropyl-2-methyl-3-nitrophenylethanamine: A Technical Guide

Abstract: This technical guide outlines a comprehensive in silico strategy to predict the biological targets of the novel compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine. Given its documented use as a synthetic intermediate for the dopamine agonist Ropinirole, this guide focuses on methodologies to assess its potential interaction with dopaminergic pathways.[1][2][3] We present a workflow encompassing both ligand-based and structure-based virtual screening, supported by detailed protocols. Furthermore, we provide a summary of the known pharmacological data for Ropinirole as a predictive proxy for the potential targets of this compound and visualize the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction

This compound is a small molecule whose biological activity has not been extensively characterized in publicly available literature. However, its role as a key intermediate in the synthesis of Ropinirole, a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, provides a strong rationale for investigating its own potential pharmacological targets.[4][5] This guide proposes a systematic in silico approach to predict these targets, leveraging the structural similarity to Ropinirole and established computational drug discovery techniques.

The primary hypothesis is that this compound will exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4 receptors), which are the principal targets of Ropinirole.[4][6] The subsequent sections will detail the methodologies for predicting and characterizing these potential interactions.

Predicted Target Profile of this compound

Due to the absence of direct experimental data for this compound, the known pharmacological data for its structural analog, Ropinirole, is presented below as a predictive reference. These values suggest that the primary targets of interest are the D2-like dopamine receptors, with a notable selectivity for the D3 subtype.[6][7]

Table 1: Pharmacological Data for Ropinirole at Human Dopamine Receptors

| Target | Assay Type | Parameter | Value | Reference |

| Dopamine D2 Receptor | Radioligand Binding | pKi | 8.43 | [8] |

| Functional Assay ([35S]GTPγS) | pEC50 | 6.52 | [8] | |

| Dopamine D3 Receptor | Radioligand Binding | pKi | 9.00 | [8] |

| Functional Assay (Extracellular Acidification) | pEC50 | 8.4 | [7] | |

| Dopamine D4.4 Receptor | Radioligand Binding | pKi | 7.96 | [8] |

| Functional Assay (Extracellular Acidification) | pEC50 | 6.8 | [7] |

Disclaimer: This data is for Ropinirole and serves as a predictive baseline for the potential targets of this compound.

Proposed In Silico Target Prediction Workflow

A dual-pronged in silico approach is recommended to elucidate the potential biological targets of this compound. This involves both ligand-based and structure-based virtual screening methodologies.

Experimental Protocols

Ligand-Based Virtual Screening

This approach leverages the knowledge of known active ligands (i.e., Ropinirole and other dopamine agonists) to identify potential targets.

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

-

Generate a diverse set of conformers to account for ligand flexibility.

-

-

2D/3D Similarity Searching:

-

Select a reference set of known dopamine D2/D3/D4 receptor agonists, including Ropinirole.

-

Utilize molecular fingerprinting methods (e.g., ECFP4, MACCS keys) to perform 2D similarity searches against large compound databases (e.g., ChEMBL, PubChem).

-

Employ 3D shape-based similarity methods (e.g., ROCS) to compare the 3D conformation of the query compound with the reference set and database compounds.

-

-

Pharmacophore Modeling:

-

Develop a pharmacophore model based on the key chemical features of Ropinirole and other high-affinity dopamine agonists required for binding to the dopamine D3 receptor.

-

The model should include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

-

Screen a 3D conformer database of this compound against the generated pharmacophore model to assess its fit.

-

Structure-Based Virtual Screening

This method utilizes the 3D structure of the potential protein targets to predict the binding of the ligand.

Protocol:

-

Target Preparation:

-

Obtain the 3D crystal structures of the human dopamine D2, D3, and D4 receptors from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be constructed.

-

Prepare the protein structures by adding hydrogen atoms, assigning protonation states to titratable residues, and removing water molecules.

-

Minimize the energy of the prepared protein structures.

-

-

Binding Site Identification:

-

Identify the orthosteric binding pocket of dopamine and its analogs in the receptor structures.

-

Define the grid box for molecular docking calculations, ensuring it encompasses the entire binding site.

-

-

Molecular Docking:

-

Dock the prepared 3D structure of this compound into the binding sites of the D2, D3, and D4 receptors using a molecular docking program (e.g., AutoDock, Glide).

-

Generate multiple binding poses for the ligand within each receptor's active site.

-

-

Scoring and Analysis:

-

Use scoring functions to estimate the binding affinity of the ligand for each receptor.

-

Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the receptors.

-

Predicted Signaling Pathways

Based on the high probability of this compound acting as a dopamine D2-like receptor agonist, the predicted downstream signaling pathway involves the inhibition of adenylyl cyclase. Dopamine D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[9][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Ropinirole - Wikipedia [en.wikipedia.org]

- 5. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

- 8. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on N,N-dipropyl-2-methyl-3-nitrophenylethanamine and its Role as a Key Intermediate in the Synthesis of the Dopamine Agonist Ropinirole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a chemical intermediate intended for research and manufacturing purposes only. It is not intended for human or veterinary use. The toxicological properties of this compound have not been extensively investigated, and it should be handled with appropriate safety precautions.

Introduction

This compound is a substituted phenylethylamine derivative that holds significance as a key intermediate in the synthesis of Ropinirole[1][2][3]. Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome[4][5][6]. Due to the limited availability of public research on the direct biological effects of this compound, this guide will focus on its physicochemical properties, its pivotal role in the synthesis of Ropinirole, and the pharmacology of Ropinirole as the active pharmaceutical ingredient.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 91374-23-1 | --INVALID-LINK--[7], --INVALID-LINK--[8] |

| Molecular Formula | C15H24N2O2 | --INVALID-LINK--[7] |

| Molecular Weight | 264.36 g/mol | --INVALID-LINK--[7] |

| IUPAC Name | N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | --INVALID-LINK--[7] |

| Boiling Point | 115-120 °C (at 0.1 Torr) | --INVALID-LINK--[8] |

| Density | 1.029±0.06 g/cm3 (Predicted) | --INVALID-LINK--[8] |

| pKa | 9.30±0.50 (Predicted) | --INVALID-LINK--[3] |

Role in the Synthesis of Ropinirole

This compound is a crucial precursor in several patented synthetic routes to Ropinirole. The general strategy involves the conversion of the nitrophenyl moiety of the intermediate into the oxindole ring system of Ropinirole.

Experimental Workflow for Ropinirole Synthesis

The synthesis of Ropinirole from N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride involves a multi-step process that includes the formation of a pyruvate derivative, followed by reductive cyclization to yield the final indolone structure.

Caption: Synthetic workflow from the intermediate to Ropinirole.

Detailed Experimental Protocol

While specific process parameters are proprietary and may vary between manufacturers, a general procedure for the conversion of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride to Ropinirole is outlined in patent literature[1][2].

Step 1: Formation of Ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate [1][2]

-

A solution of sodium ethoxide is prepared by adding absolute ethanol to a suspension of sodium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

To this solution, diethyl oxalate is added.

-

A solution of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride in a mixture of anhydrous THF and absolute ethanol is then added to the reaction mixture.

-

The reaction is maintained at a temperature of approximately 25-30°C for 70-72 hours.

-

Upon completion, the solvents are removed under reduced pressure to yield the crude pyruvate derivative.

Step 2: Conversion to 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride [2]

-

The crude ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate is treated sequentially with sodium hydroxide, hydrogen peroxide, and sodium metabisulfite.

-

The reaction mixture is then acidified with hydrochloric acid to yield 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride.

-

The product can be purified by recrystallization from solvents such as methanol and acetone.

Step 3: Reductive Cyclization to Ropinirole [1]

-

The purified 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride is subjected to catalytic hydrogenation.

-

A common catalyst for this reduction is palladium on carbon (Pd/C).

-

This step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indolone ring of Ropinirole.

-

The final product, Ropinirole, can be isolated as the free base or converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Pharmacology of Ropinirole

Ropinirole's therapeutic effects are attributed to its activity as a dopamine agonist, with a high affinity for the D2 and D3 dopamine receptors[6][9].

Mechanism of Action

The precise mechanism of action of Ropinirole is believed to be its ability to stimulate dopamine D2-like receptors in the brain, particularly in the caudate-putamen system, which is involved in the regulation of movement[4][6]. By mimicking the action of dopamine, Ropinirole compensates for the dopamine deficiency that is characteristic of Parkinson's disease[6][10].

Dopamine D2 Receptor Signaling Pathway

Ropinirole acts as an agonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The D2 receptor is coupled to the Gαi/o family of G proteins[5][11].

References

- 1. WO2011072704A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]

- 2. US20120253051A1 - Process for the preparation of ropinirole and salts thereof - Google Patents [patents.google.com]

- 3. This compound | 91374-23-1 [chemicalbook.com]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

- 7. This compound | C15H24N2O2 | CID 13309224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. sterispharma.com [sterispharma.com]

- 10. Ropinirole (Requip): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

The Ever-Evolving Landscape of Phenethylamines: A Technical Guide to Their Discovery and History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine, a simple organic compound, forms the structural backbone for a vast and diverse class of molecules that have profoundly impacted neuroscience, pharmacology, and medicine. In its own right, phenethylamine is a naturally occurring trace amine in the human brain, where it acts as a central nervous system stimulant, modulating monoamine neurotransmission.[1] Its core structure consists of a phenyl ring attached to an ethylamine sidechain.[2] This seemingly simple scaffold, however, allows for nearly limitless structural modifications through the substitution of hydrogen atoms at various positions on the phenyl ring, the sidechain, or the amino group.[2]

These modifications give rise to the class of "substituted phenethylamines," which encompasses a wide array of compounds ranging from endogenous neurotransmitters like dopamine and norepinephrine to potent psychoactive substances and critical therapeutic agents.[3][4] The history of these derivatives is a journey from the characterization of essential biological messengers to the systematic exploration of synthetic analogs, most notably by the pioneering chemist Alexander Shulgin. His work, particularly the publication of PiHKAL (Phenethylamines I Have Known and Loved), unveiled hundreds of novel compounds and laid the groundwork for much of the modern understanding of their structure-activity relationships.[5][6][7] This guide provides a technical overview of the discovery, history, pharmacology, and experimental evaluation of these significant compounds.

From Endogenous Messengers to Synthetic Analogs

The story of phenethylamines begins in nature. The human body synthesizes crucial catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—from the amino acid L-phenylalanine.[1][3] These endogenous phenethylamines are fundamental to countless physiological and neurological processes, including motor control, mood, and the "fight or flight" response.[3][8]

The modern era of synthetic phenethylamine chemistry was irrevocably shaped by the work of Alexander "Sasha" Shulgin.[6][9] Beginning in the 1960s, Shulgin synthesized and personally bioassayed hundreds of novel phenethylamine derivatives, meticulously documenting their effects.[7] His research, detailed in the 1991 book PiHKAL, introduced entire families of psychoactive compounds to the scientific community, including the "2C" series and the "DOx" family.[5][6][10] Shulgin's systematic approach demonstrated how subtle molecular modifications could lead to profound changes in potency, duration, and qualitative effects, effectively mapping out the structure-activity relationships (SAR) for this class of compounds. His work identified what he termed the "magical half-dozen," a group of his most important phenethylamine creations: 2C-B, 2C-E, 2C-T-2, 2C-T-7, and DOM.[5]

Pharmacology: Mechanisms of Action

Substituted phenethylamines exert their effects primarily through their interaction with monoaminergic systems in the brain. Their mechanisms can be broadly categorized into two main types:

-

Monoamine Transporter Interaction: Many phenethylamines, particularly the amphetamine subclass, function as monoamine releasing agents and/or reuptake inhibitors.[8][11] They can bind to and reverse the function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[8]

-

Direct Receptor Agonism: A large number of psychedelic phenethylamines are direct agonists at specific G-protein coupled receptors (GPCRs). The 5-HT₂A receptor is a primary target, and activation of this receptor is strongly correlated with psychedelic effects.[12][13] N-benzyl substituted phenethylamines (NBOMes) are a notable example, displaying incredibly high potency and selectivity for the 5-HT₂A receptor.[14]

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself and many of its derivatives are potent agonists of TAAR1.[1][[“]] Activation of this receptor, located on monoamine neurons, can modulate neuron firing rates and transporter function, contributing to the overall effects of these compounds.[1]

Figure 1: Generalized signaling pathway for a novel phenethylamine derivative.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of representative phenethylamine derivatives, illustrating their varied affinities and potencies at different molecular targets.

Table 1: Receptor Binding Affinities (Kᵢ) and Functional Potencies (IC₅₀/EC₅₀) of Selected Phenethylamines

| Compound | Target | Assay Type | Value (nM) | Reference |

|---|---|---|---|---|

| 2C-B | 5-HT₂A | Binding Affinity (Kᵢ) | 4.9 | [12] |

| 5-HT₂C | Binding Affinity (Kᵢ) | 10 | [12] | |

| 25B-NBOMe | 5-HT₂A | Binding Affinity (Kᵢ) | 0.044 | [16] |

| Amphetamine | DAT | Reuptake Inhibition (IC₅₀) | 40 | [11][17] |

| SWR-0334NA | β₃-Adrenoceptor | Binding Affinity (pKᵢ) | 6.11 (776 nM) | [18] |

| β₃-Adrenoceptor | Functional Agonist (Eₘₐₓ) | 100.26% | [18] | |

| Compound 9 | DAT | Reuptake Inhibition (IC₅₀) | 155.6 nM | [11][19] |

| Compound 19 | DAT | Reuptake Inhibition (IC₅₀) | 398.6 nM |[11][19] |

Table 2: Summary of Structure-Activity Relationships (SAR)

| Substitution Position | Modification | Effect on Activity | Primary Targets Affected | Reference |

|---|---|---|---|---|

| Phenyl Ring (4-position) | Halogens, Alkyl Groups | Increased Affinity | 5-HT₂A, 5-HT₂C | [12] |

| Hydrogen Bond Donors (-OH, -NH₂) | Decreased Affinity | 5-HT₂A, 5-HT₂C | [12] | |

| Sidechain (α-position) | Methyl Group (Amphetamines) | Increased stimulant/releasing activity | DAT, NET | [2][14] |

| Sidechain (β-position) | Carbonyl Group (Cathinones) | Modulates stimulant properties | DAT, NET | [2] |

| Amino Group (N-position) | Benzyl Substitution (NBOMes) | Dramatically increased potency | 5-HT₂A | [12][14] |

| | Simple Alkyl Groups (Methyl, Ethyl) | Significantly diminished activity | 5-HT₂A |[12] |

Experimental Protocols

The discovery and characterization of novel phenethylamine derivatives rely on a standardized set of experimental procedures.

Chemical Synthesis: Indirect Reductive Amination

A common and versatile method for synthesizing N-substituted phenethylamines is indirect reductive amination.[12]

-

Imine Formation: The corresponding phenethylamine and benzaldehyde are dissolved in a suitable solvent (e.g., methanol). The mixture is stirred, often at room temperature, to form the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. This reduces the imine to the secondary amine.

-

Work-up and Purification: The reaction is quenched, typically with water or a mild acid. The solvent is removed under reduced pressure. The crude product is then purified, often by extraction into an organic solvent, followed by washing with brine.

-

Salt Formation: For stability and ease of handling, the final product is often precipitated as a hydrochloride salt by dissolving the freebase in a solvent like diethyl ether and bubbling HCl gas through it or adding a solution of HCl in isopropanol.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacological Evaluation: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Membrane Preparation: Cells expressing the target receptor (e.g., 5-HT₂A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation. The final membrane preparation is suspended in a buffer solution.

-

Assay Setup: In a series of tubes or a microplate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, e.g., [³H]-ketanserin for 5-HT₂A).

-

Competitive Binding: Increasing concentrations of the unlabeled test compound (the novel phenethylamine derivative) are added to the assay tubes. The test compound competes with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for novel phenethylamine derivative discovery.

Conclusion

The discovery and history of novel phenethylamine derivatives illustrate a remarkable progression from endogenous neurotransmitters to a vast array of synthetic compounds with highly specific pharmacological profiles. The foundational work of pioneers like Alexander Shulgin transformed the field, providing a rich library of compounds and a deeper understanding of their structure-activity relationships.[6][7] Modern drug development continues to build on this legacy, utilizing the phenethylamine scaffold to design novel therapeutics for neurological and psychiatric disorders.[20] The detailed protocols for synthesis and evaluation remain central to this ongoing research, enabling scientists to characterize new derivatives with greater precision. This field continues to be an active area of research, highlighting the enduring importance of the phenethylamine core in medicinal chemistry and drug discovery.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 7. PIHKAL/TIHKAL [ucl.ac.uk]

- 8. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 9. 2-Phenylethylamine - American Chemical Society [acs.org]

- 10. Details for Phenethylamines [unodc.org]

- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 12. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 14. mdpi.com [mdpi.com]

- 15. consensus.app [consensus.app]

- 16. mdpi.com [mdpi.com]

- 17. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 20. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for N,N-dipropyl-2-methyl-3-nitrophenylethanamine as a Dopamine Agonist Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of N,N-dipropyl-2-methyl-3-nitrophenylethanamine as a precursor, or prodrug, for a dopamine agonist. This document outlines the rationale for its potential therapeutic application, the proposed metabolic activation pathway, and a series of in vitro and in vivo assays to characterize its pharmacological profile. The information herein is intended to guide researchers in the systematic evaluation of this compound's potential as a novel therapeutic agent for dopamine-related disorders, such as Parkinson's disease.

Introduction